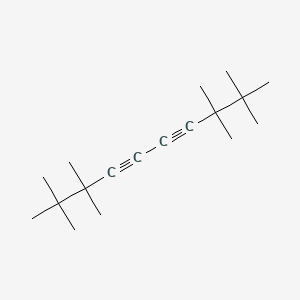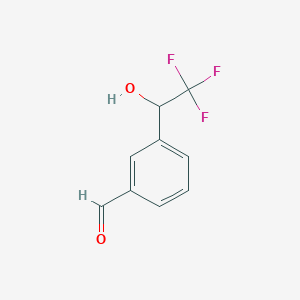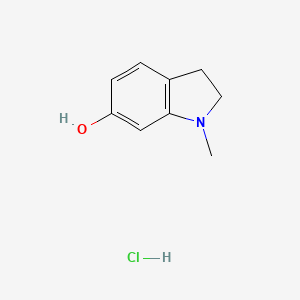
1-Methylindolin-6-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylindolin-6-ol hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
準備方法
The synthesis of 1-Methylindolin-6-ol hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may vary, but generally involve the use of methanesulfonic acid as a catalyst and methanol as a solvent .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
1-Methylindolin-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens, sulfonyl chlorides, and alkylating agents are typically used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
1-Methylindolin-6-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in studies related to cell signaling and enzyme inhibition, given its structural similarity to naturally occurring indoles.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable indole core.
作用機序
The mechanism of action of 1-Methylindolin-6-ol hydrochloride involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
1-Methylindolin-6-ol hydrochloride can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets this compound apart is its unique substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
1-methyl-2,3-dihydroindol-6-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-10-5-4-7-2-3-8(11)6-9(7)10;/h2-3,6,11H,4-5H2,1H3;1H |
InChIキー |
RWAXPSFYMNAPTC-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C1C=C(C=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


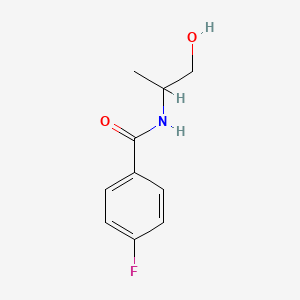
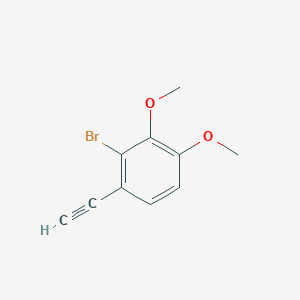
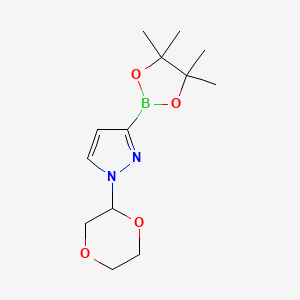
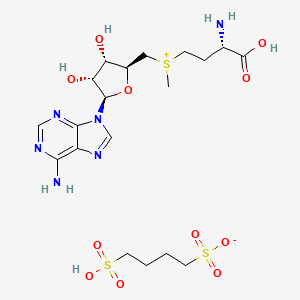

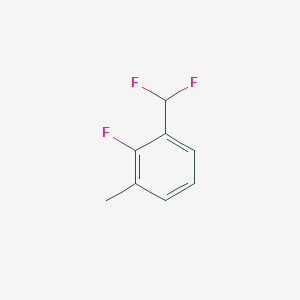

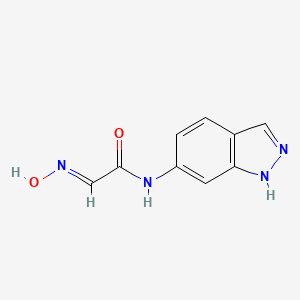
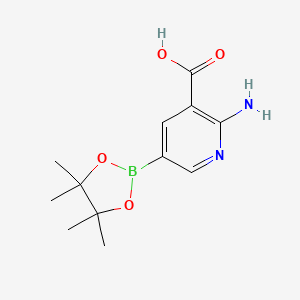
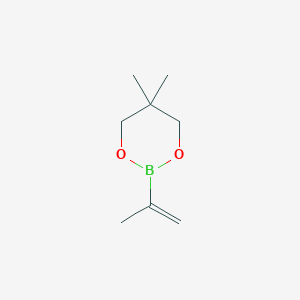
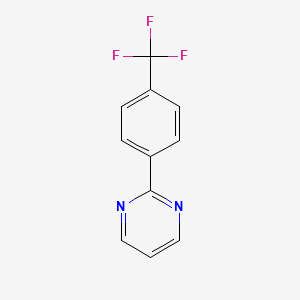
![4-((7-(2,6-Dichlorophenyl)benzo[e][1,2,4]triazin-3-yl)amino)-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile](/img/structure/B12968678.png)
